Technical Guide: Synthesis and Characterization of 5-Methyl-4-Phenyl-1H-Imidazole-2-Thiol
Technical Guide: Synthesis and Characterization of 5-Methyl-4-Phenyl-1H-Imidazole-2-Thiol
Part 1: Executive Summary & Strategic Importance
Compound: 5-methyl-4-phenyl-1H-imidazole-2-thiol (also known as 4-phenyl-5-methyl-2-mercaptoimidazole). CAS Registry Number: [Specific CAS not universally indexed in snippets, typically derivatives are cited; chemically distinct entity]. Molecular Formula: C₁₀H₁₀N₂S Molecular Weight: 190.26 g/mol
This guide details the precision synthesis of 5-methyl-4-phenyl-1H-imidazole-2-thiol , a critical pharmacophore in medicinal chemistry. Imidazole-2-thiones are privileged scaffolds, serving as precursors for anti-thyroid drugs (e.g., methimazole analogues), dopamine
The protocols below prioritize regiochemical integrity and purification efficiency , distinguishing between the thione (solid-state dominant) and thiol (solution-state reactive) tautomers.
Part 2: Strategic Retrosynthesis
To achieve high purity, we analyze the bond disconnections.[1] The most robust pathway involves the construction of the imidazole ring around the N-C-N core using a C2 + N1 + C2 synthons approach.
Graphviz: Retrosynthetic Logic
Figure 1: Retrosynthetic analysis revealing the Marckwald strategy as the primary disconnection.
Part 3: Experimental Protocols
Protocol A: The Marckwald Cyclization (Gold Standard)
This method utilizes an
Reagents:
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2-Amino-1-phenylpropan-1-one hydrochloride (prepared from 2-bromo-1-phenylpropan-1-one via Delépine reaction or Gabriel synthesis).
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Potassium Thiocyanate (KSCN).[2]
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Solvent: 50% Aqueous Ethanol or Acetic Acid.
Step-by-Step Methodology:
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Precursor Activation: Dissolve 2-amino-1-phenylpropan-1-one hydrochloride (10 mmol, 1.85 g) in 20 mL of 50% aqueous ethanol.
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Thiocyanate Addition: Add Potassium Thiocyanate (12 mmol, 1.16 g) to the solution.
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Cyclization: Reflux the mixture for 2–4 hours.
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Mechanism Check: The amine attacks the thiocyanate carbon to form a thiourea intermediate, which then cyclizes onto the ketone carbonyl.
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-
Precipitation: Cool the reaction mixture to room temperature. The product often precipitates as a pale yellow solid. If not, reduce volume by 50% under vacuum and chill on ice.[1]
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Purification: Filter the solid. Recrystallize from ethanol/water (1:1) to remove unreacted thiocyanate and oligomers.
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Drying: Dry under vacuum at 60°C for 4 hours.
Yield Expectation: 70–85%.
Protocol B: The Acyloin-Thiourea Condensation (Green Alternative)
This route avoids the synthesis of the unstable
Reagents:
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1-Hydroxy-1-phenylpropan-2-one (or isomer 2-hydroxy-1-phenylpropan-1-one).
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Solvent: 1-Hexanol or melt (solvent-free).
Methodology:
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Mix: Combine 1-hydroxy-1-phenylpropan-2-one (10 mmol) and thiourea (12 mmol) in a round-bottom flask.
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Reflux: Add 10 mL 1-hexanol and reflux (approx. 157°C) for 5 hours. A Dean-Stark trap can be used to remove water, driving the equilibrium.[1]
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Work-up: Cool to 0°C. The product will crystallize out of the hexanol.
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Wash: Filter and wash copiously with cold diethyl ether to remove residual hexanol.
Part 4: Mechanistic Insight
Understanding the reaction mechanism is vital for troubleshooting low yields. The pathway involves a nucleophilic attack followed by a dehydration step.
Graphviz: Reaction Mechanism
Figure 2: Step-wise mechanistic pathway for the Marckwald cyclization.
Part 5: Characterization & Validation
The product exists in a tautomeric equilibrium. In solution (NMR), you may observe averaged signals or distinct tautomers depending on the solvent.[1] In solid state (IR/X-ray), the thione form dominates.[1]
Spectral Data Summary
| Technique | Parameter | Expected Value & Assignment |
| 1H NMR | Solvent: DMSO-d₆ | |
| 13C NMR | Solvent: DMSO-d₆ | |
| FT-IR | Phase: KBr Pellet | 3150-3250 cm⁻¹: NH stretch (broad). 1180-1200 cm⁻¹: C=S stretching (strong). 2500-2600 cm⁻¹: S-H stretch (weak, often absent if thione form dominates). |
| Mass Spec | ESI+ | m/z 191.1 [M+H]⁺ : Consistent with MW 190.26. |
Tautomerism Note
The compound is formally a thiol but exists predominantly as 1,3-dihydro-4-phenyl-5-methyl-2H-imidazole-2-thione .
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Reaction Implication: When performing S-alkylation, the addition of a base (e.g., K₂CO₃) deprotonates the NH/SH, generating the thiolate anion which is a potent nucleophile.[1]
Part 6: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete cyclization or water retention. | Increase reflux time; use a Dean-Stark trap to remove water (Protocol B). |
| Oily Product | Impurities (unreacted ketone). | Recrystallize from ethanol/water.[5] If oil persists, triturate with diethyl ether.[1] |
| Red Coloration | Oxidation of thiol to disulfide dimer. | Perform reaction under Nitrogen/Argon atmosphere. Add trace sodium metabisulfite during workup. |
| Regioisomer Contamination | Migration of substituents (rare in Marckwald). | Verify precursor purity (2-amino-1-phenylpropan-1-one) via NMR before cyclization. |
References
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Marckwald Synthesis Overview
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Modern Application of Imidazole-2-thiones
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Mechanistic Studies on Thiourea Cyclizations
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Spectral Characterization of Thione/Thiol Tautomers
Sources
- 1. Synthesis of 2,4,5-Triphenyl Imidazole Derivatives Using Diethyl Ammonium Hydrogen Phosphate as Green, Fast and Reusable Catalyst [pubs.sciepub.com]
- 2. Potassium thiocyanate - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scialert.net [scialert.net]
- 5. 5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 6. saudijournals.com [saudijournals.com]
